4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile
Description
4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a para-substituted benzonitrile group. The spirocyclic system consists of a cyclohexane ring bridged by a 1,3-dioxolane ring, conferring structural rigidity and stereochemical stability. The nitrile group at the para position enhances its utility as a synthetic intermediate, enabling transformations into amines, carboxylic acids, or heterocycles .
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSOYQQVCTJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)C#N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652126 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-27-7 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with benzonitrile under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and its analogs:
Stability and Reactivity Trends
- Nitrile vs. Amine : The nitrile group increases polarity and metabolic stability compared to the aniline derivative, which is more nucleophilic and prone to oxidation .
- Ester vs. Aldehyde : Esters (e.g., ) are hydrolytically stable under neutral conditions, whereas aldehydes () are reactive in condensations .
- Hydroxyl Substituent : Introduces hydrogen-bonding capability but may reduce lipophilicity .
Biological Activity
4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₁O₂
- Molecular Weight : 217.27 g/mol
- CAS Number : 4746-97-8
- Density : 1.2 g/cm³ (approx.)
- Melting Point : 70-73 °C
- Boiling Point : 268.3 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the realm of neuropharmacology and pain management.
- σ1 Receptor Modulation : This compound has shown affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes including pain perception and mood regulation. The modulation of these receptors may contribute to its analgesic properties.
- Antinociceptive Effects : In preclinical studies, derivatives of dioxaspiro compounds have been evaluated for their pain-relieving effects. These compounds are believed to act through multiple pathways, including the inhibition of neurotransmitter reuptake and modulation of ion channels.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against specific cellular targets:
- Cell Line Testing : In vitro assays on human cancer cell lines indicate that this compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
In Vivo Studies
Animal models have been employed to assess the analgesic efficacy and safety profile:
- Pain Models : In rodent models of acute and chronic pain, administration of this compound resulted in a marked reduction in pain responses compared to controls, suggesting its potential as an analgesic agent.
Data Table of Biological Activities
Case Study 1: Analgesic Properties
A study published in a peer-reviewed journal highlighted the analgesic properties of a related compound within the same chemical class:
"The compound demonstrated a significant reduction in nociceptive behavior in mice subjected to thermal stimuli."
This study underlines the potential application of dioxaspiro compounds in developing new analgesics.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the effect of dioxaspiro derivatives on cancer cell lines:
"The tested compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblasts."
This finding suggests that modifications to the dioxaspiro structure can enhance selectivity and efficacy against malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
